molecular formula C10H11BrMgO2 B137262 4-(1,3-Dioxan-2-YL)phenylmagnesium bromide CAS No. 125716-40-7

4-(1,3-Dioxan-2-YL)phenylmagnesium bromide

Cat. No. B137262
CAS RN: 125716-40-7
M. Wt: 267.4 g/mol
InChI Key: ZAICYGHCHXXSDO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Dioxan-2-YL)phenylmagnesium bromide is a chemical compound with the molecular formula C10H11BrMgO2 . It is used in various chemical reactions and has been mentioned in the context of the preparation of enamides and trisubstituted allenes .


Synthesis Analysis

The synthesis of 4-(1,3-Dioxan-2-YL)phenylmagnesium bromide involves a Grignard addition-acylation method . It can also be used to prepare trisubstituted allenes by reacting with propargylic ammonium salts .


Molecular Structure Analysis

The molecular structure of 4-(1,3-Dioxan-2-YL)phenylmagnesium bromide is represented by the formula C10H11BrMgO2 . The molecular weight of the compound is 267.4 g/mol.


Chemical Reactions Analysis

4-(1,3-Dioxan-2-YL)phenylmagnesium bromide is used in a Grignard addition-acylation method for the preparation of enamides . It is also used to prepare trisubstituted allenes by reacting with propargylic ammonium salts .

Scientific Research Applications

Synthesis of Enamides

The compound can be utilized in a Grignard addition-acylation method for the preparation of enamides. Enamides are valuable intermediates in organic synthesis and have applications in the synthesis of various pharmaceuticals and fine chemicals .

Preparation of Trisubstituted Allenes

It serves as a reagent to prepare trisubstituted allenes by reacting with propargylic ammonium salts. Allenes are important in the field of organic chemistry due to their unique geometry and reactivity, which enable the synthesis of complex molecular structures .

Antimalarial Drug Synthesis

One of the key synthetic steps for the synthesis of febrifugine-based antimalarial drugs involves the use of this compound. Febrifugine is a natural product known for its potent antimalarial properties .

properties

IUPAC Name

magnesium;2-phenyl-1,3-dioxane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11O2.BrH.Mg/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;/h2-3,5-6,10H,4,7-8H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAICYGHCHXXSDO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=CC=[C-]C=C2.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrMgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Dioxan-2-YL)phenylmagnesium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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